2-(6-Iodoquinazolin-4-ylamino)ethanol is a chemical compound with the molecular formula C10H10IN3O and a molecular weight of 299.1 g/mol. This compound is classified as a heterocyclic organic compound, specifically a derivative of quinazoline, which is known for its broad spectrum of biological activities. Quinazolines and their derivatives have been studied extensively due to their potential therapeutic applications in various fields, including cancer research and antimicrobial studies .
The synthesis of 2-(6-Iodoquinazolin-4-ylamino)ethanol can be achieved through several methods, primarily involving the reaction of 6-iodoquinazoline with amino alcohols. A common approach includes:
The detailed reaction scheme may involve multiple steps, including cyclization and substitution reactions to achieve the desired structure.
The compound features a quinazoline ring system with an iodine atom at the 6-position and an amino ethanol group at the 2-position, which contributes to its biological activity .
2-(6-Iodoquinazolin-4-ylamino)ethanol participates in various chemical reactions, including:
The mechanism of action for 2-(6-Iodoquinazolin-4-ylamino)ethanol is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Its derivatives have shown potential in inhibiting various biological pathways associated with cancer cell proliferation and inflammation. Research indicates that quinazoline derivatives often act by interfering with protein kinases and other signaling molecules crucial for cellular function and survival .
Studies have shown that modifications on the quinazoline core can significantly affect both solubility and biological activity, making structure-property relationships critical in the development of new therapeutic agents .
2-(6-Iodoquinazolin-4-ylamino)ethanol has several scientific applications:
The 4-aminoquinazoline scaffold has served as a privileged structural motif in medicinal chemistry since the mid-20th century, with its significance rooted in its remarkable versatility for targeted molecular design. Quinazoline derivatives first gained prominence with the isolation of febrifugine from Dichroa febrifuga roots, demonstrating early recognition of their biological potential [1]. The modern era of rational drug design harnessed this scaffold, leading to FDA-approved kinase inhibitors that revolutionized cancer treatment. Gefitinib (2003) and erlotinib (2004) established the therapeutic validity of 4-anilinoquinazoline derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) [5]. These agents specifically target the ATP-binding pocket of EGFR through critical hydrogen bonding interactions: N1 of the quinazoline core acts as a hydrogen bond acceptor, while N3 engages via a water-mediated hydrogen bond network [8]. The strategic positioning of substituents at C-6 and C-7 further enhanced potency and selectivity, exemplified by lapatinib's dual inhibition of EGFR and HER2 receptors through its 6-furanyl substitution [5].
Table 1: Evolution of Clinically Significant 4-Aminoquinazoline Derivatives
Compound (Approval Year) | Key Structural Features | Therapeutic Target | Clinical Application |
---|---|---|---|
Gefitinib (2003) | 3-Chloro-4-fluoroanilino C-4; Morpholinoethoxy C-6 | EGFR-TK | NSCLC with EGFR mutations |
Erlotinib (2004) | 3-Ethynylanilino C-4; Ethoxy C-6/7 | EGFR-TK | NSCLC, pancreatic cancer |
Lapatinib (2007) | 3-Fluoro-4-chloroanilino C-4; Furanyl C-6 | EGFR/HER2 | HER2-positive breast cancer |
Vandetanib (2011) | 4-Bromo-2-fluoroanilino C-4; Chloro C-6; Piperidinyl C-7 | VEGFR/EGFR | Medullary thyroid cancer |
Recent innovations continue to expand this pharmacophore's utility, including deuterated derivatives designed to improve metabolic stability and deuterium isotope effects [10]. The scaffold's adaptability is further evidenced by its application beyond oncology, with investigations into antimicrobial, antiviral, and anti-inflammatory agents [1] [6]. This structural plasticity ensures 4-aminoquinazolines remain at the forefront of drug discovery, providing a robust platform for addressing unmet medical needs through rational modification.
Halogenation serves as a strategic molecular manipulation in quinazoline optimization, with iodine offering distinct advantages over lighter halogens in drug design. The 6-iodo substitution pattern is particularly valuable due to iodine's dual functionality: it serves as both a steric/electronic modulator and a versatile chemical handle for further derivatization. The heavy atom effect of iodine significantly enhances intermolecular interactions through halogen bonding, where the σ-hole formation facilitates strong, directional interactions (3.5–5.0 kcal/mol) with carbonyl oxygen atoms and other electron donors in biological targets [6]. This phenomenon was demonstrated in 6-iodo-4-anilinoquinazolines exhibiting enhanced cytotoxicity against HeLa cells compared to their bromo and chloro counterparts, attributed to improved target binding affinity [5].
Table 2: Comparative Biological Effects of Halogen Substitution at Quinazoline C-6 Position
Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling) | Representative Activity | Key Advantages |
---|---|---|---|---|
Fluorine | 1.47 | 3.98 | Moderate EGFR-TK inhibition (IC₅₀ ~250 nM) | Metabolic stability, membrane permeability |
Chlorine | 1.75 | 3.16 | Cytotoxicity (IC₅₀ ~18 µM in HeLa) | Balanced steric/electronic effects |
Bromine | 1.85 | 2.96 | Antifungal activity (65% inhibition at 50 µg/mL) | Cross-coupling reactivity |
Iodine | 1.98 | 2.66 | Superior cytotoxicity (IC₅₀ ~4 µM in HeLa); Antimicrobial | Halogen bonding; Sonogashira/Suzuki cross-coupling |
Beyond its direct biological effects, the 6-iodo substituent enables pivotal carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction with 4-fluorophenylboronic acid efficiently generates biaryl systems, expanding molecular diversity while preserving the quinazoline core's pharmacophoric properties [5]. Additionally, Sonogashira coupling with terminal alkynes introduces rigid, linear motifs that probe deep hydrophobic regions of target proteins [8]. This chemical versatility was exemplified in the synthesis of novel 6-iodo-3H-quinazolin-4-one derivatives exhibiting broad-spectrum antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans), with potency comparable to standard drugs [6]. The synergistic combination of electronic effects, halogen bonding capability, and synthetic utility establishes 6-iodo substitution as a critical strategy in advancing quinazoline-based therapeutics.
The incorporation of 2-aminoethanol functionality at the C-4 position of quinazoline scaffolds represents a rational design strategy to enhance both pharmacological activity and drug-like properties. This modification directly addresses two critical challenges in quinazoline-based drug development: improving aqueous solubility for enhanced bioavailability and enabling targeted interactions with kinase domains. The ethanolamine side chain serves as a versatile bioisostere for ATP's ribose moiety, potentially facilitating additional hydrogen bonding interactions within kinase ATP-binding pockets [8]. Molecular modeling studies of compounds like 2-(6-iodoquinazolin-4-ylamino)ethanol suggest the hydroxyl group forms a critical hydrogen bond with backbone carbonyls in the hinge region of kinases, while the protonated amine engages in electrostatic interactions with aspartic acid residues in the catalytic loop [7] [8].
Table 3: Aminoethanol-Functionalized Quinazoline Derivatives and Their Biological Activities
Quinazoline Core | C-6 Substituent | Aminoethanol Modification | Documented Activity | Target/Mechanism |
---|---|---|---|---|
4-Aminoquinazoline | Iodo | 2-Hydroxyethylamino | Cytotoxic (IC₅₀ 4.5 µM, HeLa) | EGFR-TK inhibition |
4-Aminoquinazoline | Fluorophenyl | N-Methyl-2-hydroxyethylamino | NEK4 inhibition (IC₅₀ ~1 µM) | Kinase inhibition |
3H-Quinazolin-4-one | Iodo | 3-[2-Hydroxyethylamino] | Antifungal (65% inhibition at 50 µg/mL) | Unknown |
4-Anilinoquinazoline | Bromo | 4-(2-Hydroxyethyl)piperazin-1-yl | Anticancer (MCF-7) | Apoptosis induction |
The aminoethanol side chain significantly improves the physicochemical profile of quinazoline derivatives by introducing a solubilizing group that counterbalances the hydrophobic core. This modification reduces logP values by approximately 0.5–1.5 units compared to alkoxy analogues, directly addressing the poor aqueous solubility that limited early quinazoline therapeutics [8]. Additionally, the terminal hydroxyl group provides a site for prodrug derivatization through phosphorylation or esterification, enabling targeted delivery strategies [10]. In the context of targeted cancer therapies, aminoethanol-functionalized quinazolines demonstrate synergistic potential when combined with chemotherapeutic agents, particularly in overcoming resistance mechanisms associated with endoplasmic reticulum stress response pathways in aggressive tumors [7]. This dual optimization of target engagement and drug-like properties establishes aminoethanol-functionalized quinazolines as a promising direction for next-generation kinase inhibitors and antimicrobial agents, with 2-(6-iodoquinazolin-4-ylamino)ethanol representing a structurally refined lead compound worthy of further investigation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1